

The Impact of TCH-165 on c-MYC Degradation: A Technical Guide

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Compound of Interest

Compound Name: TCH-165

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Abstract

The c-MYC oncoprotein is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many human cancers. The cellular levels of c-MYC are tightly controlled, primarily through rapid protein degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the impact of **TCH-165**, a small molecule activator of the 20S proteasome, on the degradation pathways of c-MYC. We will delve into the canonical, ubiquitin-dependent degradation of c-MYC and contrast it with the ubiquitin-independent mechanism facilitated by **TCH-165**. This document will provide detailed experimental protocols, quantitative data, and visual diagrams of the signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: c-MYC Dysregulation in Cancer

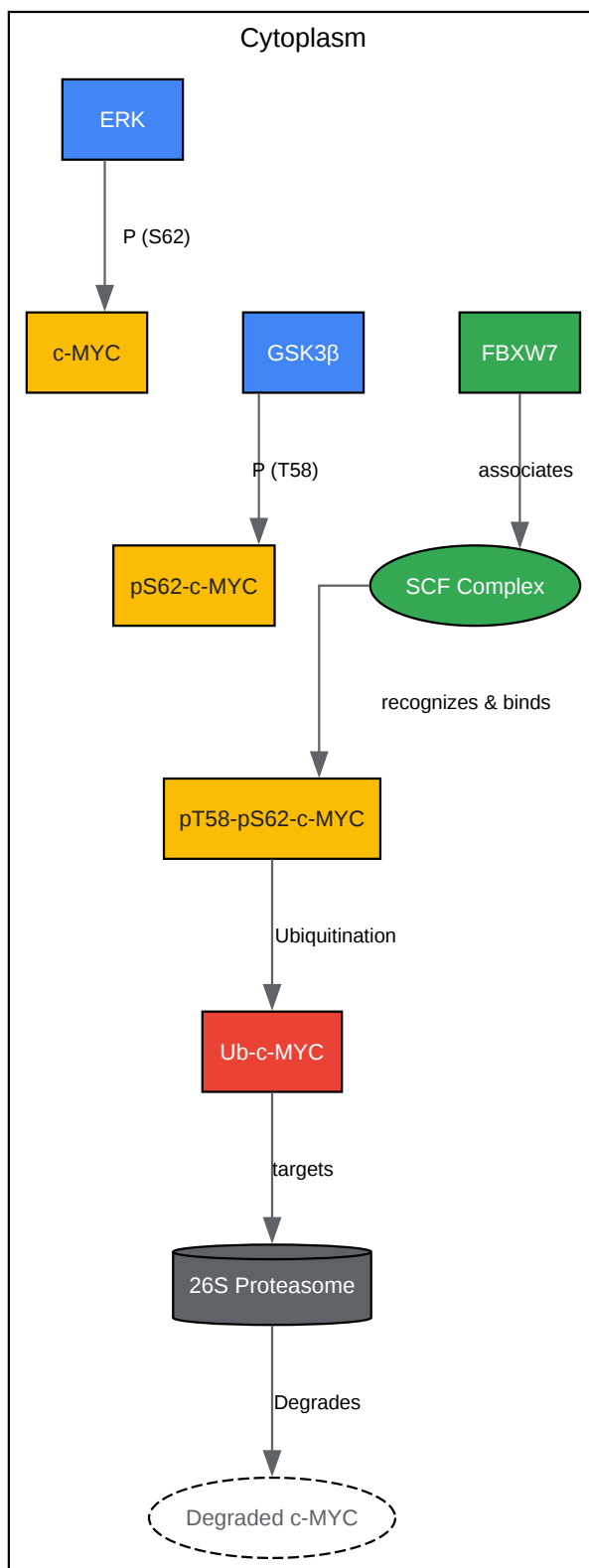
The c-MYC protein is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in cell cycle progression, apoptosis, and metabolism. Due to its potent proliferative and transformative capabilities, the expression and activity of c-MYC are meticulously regulated in normal cells. However, in a majority of human cancers, c-MYC is overexpressed due to gene amplification, translocation, or enhanced transcriptional activation, leading to uncontrolled cell growth and tumor progression.

The inherent instability of the c-MYC protein, with a half-life of only 20-30 minutes, is a crucial mechanism to prevent its accumulation and oncogenic activity.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome pathway, making it an attractive target for therapeutic intervention.

Canonical c-MYC Degradation Pathway: The GSK3 β -FBXW7 Axis

The primary and most well-characterized pathway for c-MYC degradation is a phosphorylation-dependent process mediated by the ubiquitin-proteasome system. This pathway involves a series of sequential phosphorylation events and subsequent recognition by an E3 ubiquitin ligase complex.

A key kinase in this pathway is Glycogen Synthase Kinase 3 β (GSK3 β). GSK3 β phosphorylates c-MYC at Threonine 58 (T58).[2] This phosphorylation event is often primed by a prior phosphorylation at Serine 62 (S62), which can be mediated by mitogen-activated protein kinases (MAPKs) like ERK.[3][4] The phosphorylation at T58 creates a recognition site for the F-box protein FBXW7 (also known as F-box and WD repeat domain-containing 7), which is a substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[3] Upon binding, FBXW7 mediates the polyubiquitination of c-MYC, tagging it for degradation by the 26S proteasome. Mutations in c-MYC at T58 or in FBXW7 are frequently observed in cancers, leading to c-MYC stabilization and increased oncogenic activity.



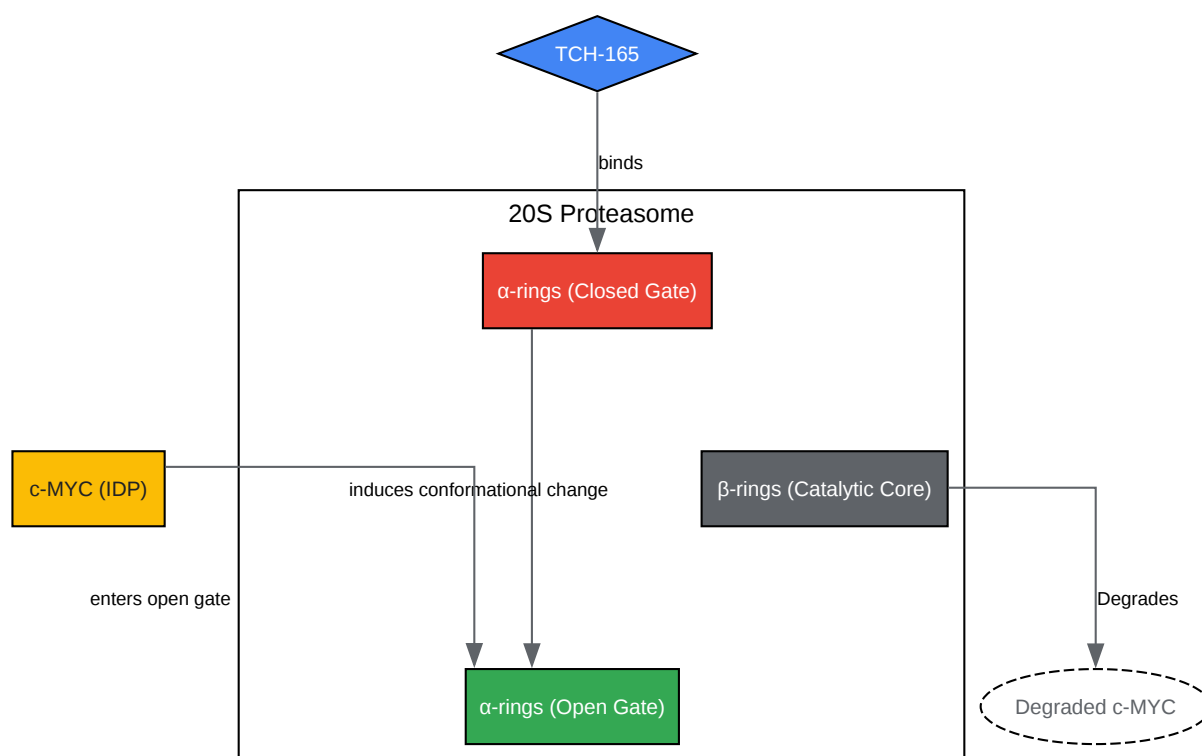
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Canonical Ubiquitin-Dependent c-MYC Degradation Pathway.

TCH-165: A Novel Activator of the 20S Proteasome

TCH-165 is a small molecule belonging to the imidazoline class of compounds that has been identified as a potent activator of the 20S proteasome. The proteasome exists in two main forms: the 26S proteasome, which is responsible for degrading ubiquitinated proteins, and the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner. The 20S proteasome is a barrel-shaped structure with a gated channel, and its activity is regulated by the opening and closing of this gate.

TCH-165 functions by binding to the α -rings of the 20S proteasome, which induces a conformational change that favors an "open-gate" state. This increased accessibility to the catalytic core of the proteasome enhances the degradation of its substrates, particularly intrinsically disordered proteins (IDPs) like c-MYC.



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Mechanism of **TCH-165**-mediated 20S Proteasome Activation.

TCH-165's Impact on c-MYC Degradation

TCH-165 promotes the degradation of c-MYC through a ubiquitin-independent pathway by directly enhancing the activity of the 20S proteasome. This mechanism is distinct from the canonical GSK3 β -FBXW7 pathway. Studies have shown that **TCH-165** treatment leads to a rapid, concentration-dependent reduction in c-MYC protein levels in various cancer cell lines, including multiple myeloma. Importantly, this effect can be blocked by proteasome inhibitors like bortezomib, confirming the involvement of the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **TCH-165**.

Table 1: In Vitro Activity of **TCH-165**

Parameter	Value	Cell Line/System	Reference
EC50 (c-MYC-Luciferase Reporter)	2.57 μ M	HCT-116	
EC200 (Chymotrypsin-like activity)	1.5 μ M	Purified 20S Proteasome	
Maximum Fold Enhancement (Chymotrypsin-like)	810%	Purified 20S Proteasome	
EC200 (Trypsin-like activity)	2.7 μ M	Purified 20S Proteasome	
Maximum Fold Enhancement (Trypsin-like)	500%	Purified 20S Proteasome	
EC200 (Caspase-like activity)	1.2 μ M	Purified 20S Proteasome	
Maximum Fold Enhancement (Caspase-like)	1290%	Purified 20S Proteasome	

Table 2: Cellular and In Vivo Efficacy of **TCH-165**

Parameter	Value	Cell Line/Model	Reference
CC50 (Cell Viability, 72h)	0.9 μ M	RPMI-8226	
CC50 (Cell Viability, 72h)	5.0 μ M	L363	
CC50 (Cell Viability, 72h)	4.3 μ M	NCI-H929	
Tumor Growth Reduction	75.71%	RPMI-8226 Xenograft	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of **TCH-165** on c-MYC degradation.

Western Blot Analysis of c-MYC Levels

This protocol describes the detection of c-MYC protein levels in cell lysates following treatment with **TCH-165**.

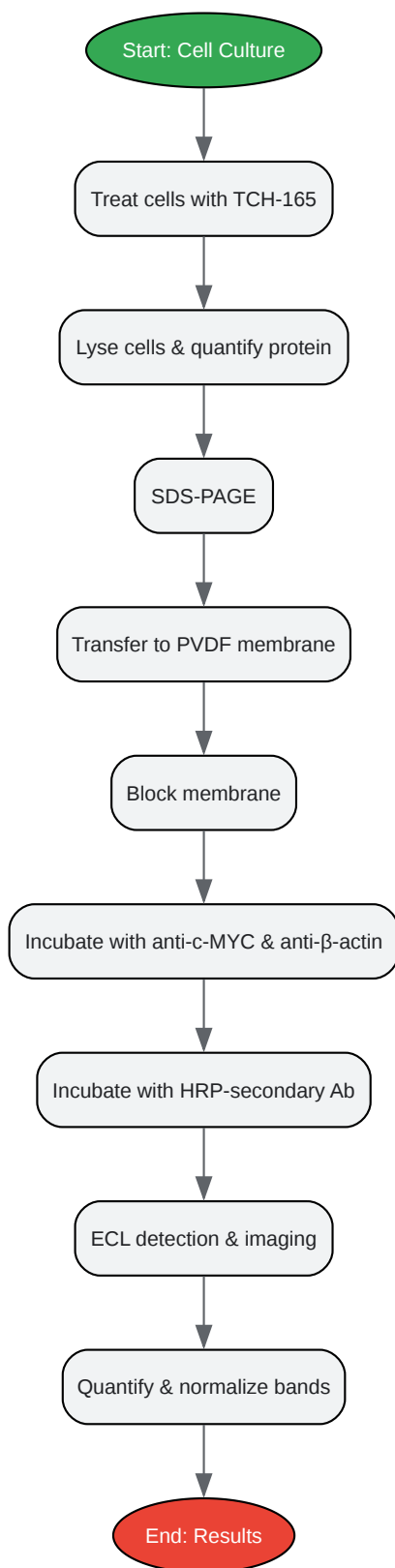
Materials:

- RPMI-8226 multiple myeloma cells
- **TCH-165** (dissolved in DMSO)
- Bortezomib (optional, as a control)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane

- Blocking buffer (5% non-fat dry milk or BSA in TBS-T)
- Primary antibodies: anti-c-MYC, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescent substrate

Procedure:

- Cell Treatment: Seed RPMI-8226 cells and treat with various concentrations of **TCH-165** (e.g., 1, 5, 10 μ M) or vehicle (DMSO) for a specified time (e.g., 4 hours). For control experiments, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 10 nM) for 2 hours before adding **TCH-165**.
- Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC and β -actin overnight at 4°C.
- Washing: Wash the membrane three times with TBS-T.
- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the c-MYC signal to the β -actin signal.



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Experimental Workflow for Western Blot Analysis.

c-MYC Luciferase Reporter Assay

This assay measures the transcriptional activity of c-MYC.

Materials:

- HCT-116 cells stably transfected with a c-MYC-responsive luciferase reporter construct
- **TCH-165**
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed the stably transfected HCT-116 cells in a 96-well plate.
- Treatment: Treat the cells with a range of **TCH-165** concentrations for 24 hours.
- Lysis and Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly (c-MYC reporter) and Renilla (transfection control) luciferase activities.
- Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the EC50 value for the inhibition of c-MYC transcriptional activity.

Cell Viability Assay

This assay determines the cytotoxic effect of **TCH-165**.

Materials:

- Cancer cell lines (e.g., RPMI-8226, L363, NCI-H929)
- **TCH-165**
- CellTiter-Glo Luminescent Cell Viability Assay or MTT assay kit

- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate.
- Treatment: Treat cells with various concentrations of **TCH-165** for 72 hours.
- Assay: Perform the CellTiter-Glo or MTT assay according to the manufacturer's instructions.
- Analysis: Measure luminescence or absorbance and calculate the half-maximal cytotoxic concentration (CC50).

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model to assess the anti-tumor efficacy of **TCH-165**.

Materials:

- Immunocompromised mice (e.g., SCID mice)
- RPMI-8226 cells
- **TCH-165** formulated for oral gavage
- Vehicle control (e.g., 3:7 (v/v) propylene glycol/5% dextrose)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject RPMI-8226 cells into the flank of the mice.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
- Treatment: Administer **TCH-165** (e.g., 100 mg/kg, twice daily) or vehicle control via oral gavage for a specified period (e.g., 21-42 days).

- **Monitoring:** Measure tumor volume with calipers every few days and monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis.
- **Analysis:** Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion and Future Perspectives

TCH-165 represents a novel therapeutic strategy for c-MYC-driven cancers by promoting its degradation through a ubiquitin-independent mechanism. By activating the 20S proteasome, **TCH-165** bypasses the canonical GSK3 β -FBXW7 pathway, which is often dysregulated in cancer. The preclinical data demonstrate that **TCH-165** effectively reduces c-MYC protein levels, inhibits cancer cell proliferation, and suppresses tumor growth in vivo, supporting its further development as a potential anti-cancer agent.

Future research should focus on elucidating the full spectrum of proteins whose degradation is enhanced by **TCH-165** to understand any potential off-target effects. Furthermore, combination studies with other anti-cancer agents, particularly those that target pathways upstream or downstream of c-MYC, could reveal synergistic therapeutic opportunities. The development of more potent and specific 20S proteasome activators based on the **TCH-165** scaffold is also a promising avenue for future drug discovery efforts.

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